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molecular formula C11H15BrO4 B8449200 5-(5-Bromopentyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

5-(5-Bromopentyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Cat. No. B8449200
M. Wt: 291.14 g/mol
InChI Key: WDCVFEWCPUVNAG-UHFFFAOYSA-N
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Patent
US07514432B2

Procedure details

Kojic acid (2 g, 14.1 mmol), Cs2CO3 (4.6 g, 14.1 mmol) and DMF (12 mL) were charged in a 100 ml round-bottomed flask equipped with a magnetic stirrer. 1,5-Dibromopentane (8.1 g, 35.2 mmol) was added and the reaction mixture was stirred for 2 h at 110° C. After evaporation of DMF, the reaction mixture was poured in 50 mL of H2O, extracted with CH2Cl2 (2×100 mL). The organic layer was washed with brine (2×20 mL), dried over MgSO4, filtered and evaporated to dryness. The crude compound was purified by column chromatography (SiO2; CH2Cl2:MeOH 99:1 to 95:5) to give after evaporation 5-(5-bromopentyloxy)-2-(hydroxymethyl)-4H-pyran-4-one 10 (1.9 g, 46% yield) as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].C([O-])([O-])=O.[Cs+].[Cs+].[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]Br>CN(C=O)C>[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][O:8][C:5]1[C:6](=[O:7])[CH:1]=[C:2]([CH2:9][OH:10])[O:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Name
Cs2CO3
Quantity
4.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.1 g
Type
reactant
Smiles
BrCCCCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 h at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
After evaporation of DMF
ADDITION
Type
ADDITION
Details
the reaction mixture was poured in 50 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×100 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by column chromatography (SiO2; CH2Cl2:MeOH 99:1 to 95:5)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCCCOC=1C(C=C(OC1)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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